
2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H13NO5. This compound is characterized by the presence of a methoxy group, a nitro group, and a methylpropanoic acid moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid typically involves the nitration of 4-methoxyacetophenone followed by a series of reactions to introduce the methylpropanoic acid group. One common method involves the following steps:
Nitration: 4-Methoxyacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methoxy-3-nitroacetophenone.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Acylation: The amino group is then acylated with methylpropanoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(4-Carboxy-3-nitrophenyl)-2-methylpropanoic acid.
Reduction: 2-(4-Methoxy-3-aminophenyl)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
2-(4-Methoxy-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a methylpropanoic acid group.
4-Methoxy-3-nitrobenzoic acid: Contains a benzoic acid group instead of a methylpropanoic acid group.
2-(4-Methoxyphenyl)-2-methylpropanoic acid: Lacks the nitro group.
Uniqueness
2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a methoxy and a nitro group on the aromatic ring, along with the methylpropanoic acid moiety, makes it distinct from other similar compounds.
属性
分子式 |
C11H13NO5 |
|---|---|
分子量 |
239.22 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-nitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO5/c1-11(2,10(13)14)7-4-5-9(17-3)8(6-7)12(15)16/h4-6H,1-3H3,(H,13,14) |
InChI 键 |
BDDQJMLSJAYAFP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


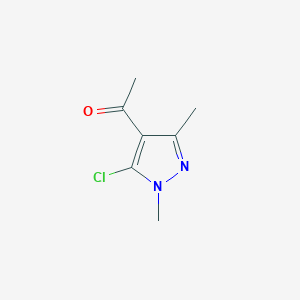
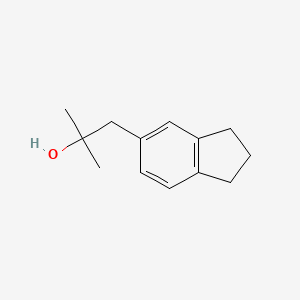
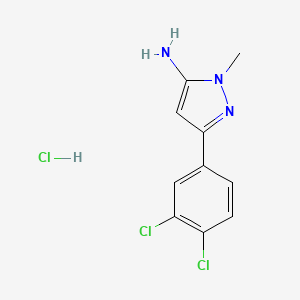
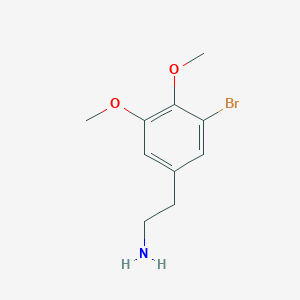


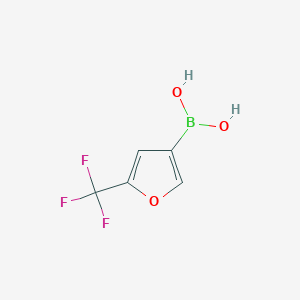




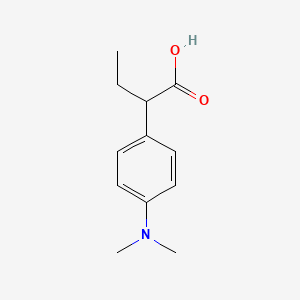
![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)

